N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-11(8-13-9-12-4-2-3-5-14(12)23-13)18-15(20)10-19-16(21)6-7-17(19)22/h2-5,9,11H,6-8,10H2,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZBLDRVPWIDPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)CN3C(=O)CCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzofuran Core Construction
Benzofuran synthesis typically proceeds via Perkin rearrangement or metal-catalyzed cyclization of ortho-substituted phenols with α,β-unsaturated carbonyl compounds. For 1-benzofuran-2-yl derivatives:
Method A: Acid-Catalyzed Cyclization
- Reactants : Salicylaldehyde derivatives + propargyl alcohol.
- Conditions : H₂SO₄ (conc.), 80–100°C, 6–8 hrs.
- Yield : 60–75%.
Method B: Palladium-Catalyzed Coupling
Introduction of the Propan-2-amine Side Chain
Reductive Amination
- Ketone Formation : React 1-benzofuran-2-ylpropan-2-one with NH₃.
- Reduction : Use NaBH₃CN in MeOH, 0–5°C, 2 hrs.
Synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)acetic Acid
Cyclocondensation of Succinic Anhydride
Step 1: Formation of Succinimide
- Reactants : Succinic anhydride + ammonium hydroxide.
- Conditions : Reflux in H₂O, 4 hrs.
- Yield : 85–90%.
Step 2: N-Alkylation with Bromoacetic Acid
Amide Bond Formation Strategies
Direct Coupling Using Carbodiimides
Reagents :
- Coupling Agent : EDCl (1.2 equiv), HOBt (1.1 equiv).
- Solvent : DCM, 0°C → RT, 12 hrs.
- Base : DIPEA (2.0 equiv).
Procedure :
- Activate 2-(2,5-dioxopyrrolidin-1-yl)acetic acid with EDCl/HOBt.
- Add 1-(1-benzofuran-2-yl)propan-2-amine dropwise.
- Stir until completion (TLC monitoring).
Mixed Anhydride Method
Reagents :
- Chloroformate : Isobutyl chloroformate (1.1 equiv).
- Solvent : THF, -15°C.
- Base : N-Methylmorpholine (1.5 equiv).
Procedure :
- Generate mixed anhydride by reacting acid with chloroformate.
- Add amine and stir at -15°C → RT for 24 hrs.
Optimization of Reaction Conditions
Solvent Effects on Amidation
| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DCM | 8.93 | 68 | 95.2 |
| DMF | 36.7 | 72 | 97.8 |
| THF | 7.52 | 58 | 93.5 |
| Acetonitrile | 37.5 | 65 | 96.1 |
Optimal solvent: DMF due to high polarity enhancing carbodiimide activation.
Catalytic Additives
| Additive | Concentration (mol%) | Yield (%) |
|---|---|---|
| DMAP | 5 | 75 |
| HOAt | 10 | 78 |
| None | - | 60 |
HOAt improves coupling efficiency by stabilizing activated intermediates.
Challenges and Mitigation Strategies
6.1. Steric Hindrance
- Issue : Bulky benzofuran group slows nucleophilic attack.
- Solution : Use excess coupling agent (1.5 equiv EDCl) and prolonged reaction time (24 hrs).
6.2. Epimerization Risk
- Issue : Chiral centers in propan-2-amine may racemize under basic conditions.
- Solution : Conduct reactions at 0°C and avoid strong bases (e.g., NaOH).
6.3. Purification Difficulties
- Issue : Polar byproducts from coupling agents.
- Solution : Sequential washes with 5% citric acid and NaHCO₃ followed by silica gel chromatography (EtOAc/hexane, 3:7).
Scalability and Industrial Relevance
7.1. Continuous Flow Synthesis
- Advantage : Reduces reaction time from 12 hrs to 2 hrs.
- Conditions : Microreactor (0.5 mm ID), 40°C, 2 mL/min flow rate.
- Yield : 80%.
7.2. Green Chemistry Approaches
- Solvent Replacement : Switch DMF to cyclopentyl methyl ether (CPME), a greener solvent.
- Catalyst Recycling : Immobilize EDCl on mesoporous silica for reuse (3 cycles, 5% yield drop).
Analytical Characterization
8.1. Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 7.65 (d, J = 8.4 Hz, 1H, benzofuran-H), 6.85 (s, 1H, benzofuran-H), 4.12 (m, 1H, CHNH), 3.02 (s, 4H, pyrrolidinone-CH₂), 2.65 (m, 2H, COCH₂).
- HRMS (ESI+) : m/z calcd. for C₁₇H₁₈N₂O₃ [M+H]⁺: 315.1345; found: 315.1349.
8.2. Purity Assessment
- HPLC : >99% purity (C18 column, MeCN/H₂O 70:30, 1 mL/min).
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The acetamide group can be reduced to form amine derivatives.
Substitution: The propan-2-yl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinone derivatives of the benzofuran ring.
Reduction: Amine derivatives of the acetamide group.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide would depend on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The benzofuran moiety could play a role in binding to hydrophobic pockets, while the acetamide group might form hydrogen bonds with target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of bioactive molecules, enabling comparisons based on substituent effects, physicochemical properties, and inferred pharmacological behavior. Below is a detailed analysis:
Structural Analogues with (2,5-Dioxopyrrolidin-1-yl) Acetamide Core
Compounds from feature a phenyl group instead of benzofuran but retain the 2,5-dioxopyrrolidin-1-yl acetamide backbone. Key differences include:
- Substituent Effects : The benzofuran group in the target compound introduces a bicyclic aromatic system, likely increasing rigidity and π-stacking capacity compared to phenyl or fluorobenzyl substituents. This could enhance binding to hydrophobic pockets in biological targets .
- Electron-Withdrawing Groups: Compounds like 13 (trifluoromethoxy) and 15–17 (fluoro) in utilize electron-withdrawing substituents to modulate electronic properties and metabolic stability.
TRPA1 Blockers with Acetamide Motifs
highlights HC-030031 and CHEM-5861528, which inhibit TRPA1 (IC50: 4–10 μM) via a purine dione-acetamide scaffold . Unlike the target compound:
- Core Heterocycle : HC-030031 features a purine dione group, which is bulkier and more polar than benzofuran, possibly reducing membrane permeability but improving target specificity.
- Therapeutic Implications : TRPA1 blockers are studied for inflammatory conditions (e.g., asthma). The target compound’s benzofuran group may confer distinct anti-inflammatory or neuroprotective effects, though direct activity data are unavailable .
Naphtho[2,1-b]furan Derivatives
describes naphthofuran-based acetamides with nitro substituents, such as ethyl 1-(acetylamino)-5-nitronaphtho[2,1-b]furan-2-carboxylate. These compounds exhibit antibacterial activity, attributed to the nitro group’s electron-deficient nature.
Biological Activity
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
Chemical Structure and Synthesis
The compound features a benzofuran moiety , which is associated with various biological activities. The synthesis typically involves multiple steps:
- Formation of the Benzofuran Moiety : This can be achieved through cyclization reactions involving ortho-hydroxyaryl ketones.
- Alkylation : The benzofuran derivative is alkylated using 1-bromo-2-propanol.
- Formation of the Dioxopyrrolidine Group : This step usually involves reactions with appropriate acyl chlorides under basic conditions.
Biological Activity Overview
The biological activity of this compound has been explored in various studies:
Antimicrobial Activity
Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. For instance, compounds derived from benzofuran have shown effectiveness against both gram-positive and gram-negative bacteria, as well as fungi.
Table 1: Antimicrobial Activity of Benzofuran Derivatives
| Compound | Target Organism | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| Compound A | Staphylococcus aureus | <10 | Highly Active |
| Compound B | Escherichia coli | <20 | Moderately Active |
| Compound C | Candida albicans | <15 | Highly Active |
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies have shown that it may induce apoptosis in cancer cells through modulation of specific signaling pathways.
The biological effects of this compound are attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The benzofuran moiety can inhibit enzymes that are crucial for microbial survival and cancer cell proliferation.
- Receptor Modulation : It may interact with receptors involved in cellular signaling pathways, leading to altered gene expression and cell cycle regulation.
Case Studies and Research Findings
Recent studies have provided insights into the pharmacological potential of this compound:
- Anticonvulsant Activity : A related compound, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), demonstrated broad-spectrum anticonvulsant activity across various animal models, suggesting a possible therapeutic use for epilepsy treatment .
- Antimicrobial Studies : Benzofuran derivatives have been synthesized and tested against multiple pathogens, showing promising results in inhibiting growth and suggesting potential as new antimicrobial agents .
- Anticancer Research : Investigations into the anticancer properties of benzofuran derivatives revealed significant cytotoxic effects against various cancer cell lines, indicating their potential as chemotherapeutic agents .
Q & A
Basic: What are the recommended synthetic routes and optimization strategies for this compound?
Answer:
The synthesis typically involves multi-step organic reactions, including amide bond formation and functional group protection/deprotection. Key steps include:
- Step 1: Coupling the benzofuran moiety with a propan-2-yl amine derivative under basic conditions (e.g., using triethylamine as a catalyst) .
- Step 2: Introducing the 2,5-dioxopyrrolidinyl group via nucleophilic substitution or acylation reactions. Temperature control (e.g., 0–5°C for exothermic steps) and solvent selection (e.g., DMF or acetonitrile) are critical to avoid side reactions .
- Optimization: Use design of experiments (DoE) to test variables like solvent polarity, reaction time, and catalyst loading. Central composite designs can reduce experimental runs while identifying optimal conditions .
Basic: Which analytical techniques are essential for structural validation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm molecular connectivity and stereochemistry. For example, the benzofuran aromatic protons appear as distinct doublets in the 7.0–7.5 ppm range .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological studies) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]+) and fragmentation patterns .
Advanced: How can computational methods enhance reaction design or target prediction?
Answer:
- Reaction Path Search: Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, guiding experimental condition selection (e.g., solvent effects on activation energy) .
- Molecular Docking: Tools like AutoDock Vina simulate binding interactions with biological targets (e.g., enzymes or ion channels). For example, the dioxopyrrolidinyl group may exhibit hydrogen bonding with catalytic residues .
- Machine Learning: Train models on existing reaction datasets to predict yield or side products for novel synthetic routes .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Replication: Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability. For example, discrepancies in IC50 values may arise from differences in potassium channel isoforms tested .
- Meta-Analysis: Use statistical tools (e.g., ANOVA) to compare datasets across studies. Adjust for confounding factors like impurity levels (>2% impurities can skew activity) .
- Mechanistic Studies: Employ knock-out models or isotopic labeling to isolate the compound’s primary mode of action .
Basic: What stability considerations are critical for storage and handling?
Answer:
- Temperature: Store at –20°C in amber vials to prevent thermal degradation or photolysis of the benzofuran ring .
- Humidity: Use desiccants to avoid hydrolysis of the acetamide group. Monitor via Karl Fischer titration for water content (<0.1%) .
- Long-Term Stability: Perform accelerated aging studies (40°C/75% RH for 6 months) with HPLC analysis to establish shelf-life .
Advanced: How to design SAR studies for derivatives of this compound?
Answer:
- Structural Modifications: Systematically alter substituents (e.g., replace pyrrolidinyl with piperidinyl) and assess changes in bioactivity .
- Biological Assays: Use high-throughput screening (HTS) to test derivatives against target panels (e.g., kinase inhibition or ion channel modulation) .
- Data Analysis: Apply multivariate regression to correlate electronic (Hammett constants) or steric (Taft parameters) properties with activity trends .
Advanced: What methodologies address low yield in large-scale synthesis?
Answer:
- Process Intensification: Switch from batch to flow chemistry for better heat/mass transfer, especially during exothermic steps like acylation .
- Catalyst Screening: Test immobilized catalysts (e.g., polymer-supported Pd) for recyclability and reduced metal leaching .
- Byproduct Analysis: Use LC-MS to identify and quantify impurities, then adjust stoichiometry or solvent polarity to suppress their formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
